[(3-Fluorophenyl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN It is a secondary amine, characterized by the presence of a fluorophenyl group and a methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)methylamine
- (4-Fluorophenyl)methylamine
- (3-Chlorophenyl)methylamine
Uniqueness
(3-Fluorophenyl)methylamine is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the fluorophenyl and methylbutyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
NZHHLCIQMFIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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